N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of hexahydrobenzothienopyrimidine derivatives characterized by a sulfur-linked acetamide moiety. Its core structure includes a bicyclic benzothieno[2,3-d]pyrimidinone system substituted with a prop-2-en-1-yl (allyl) group at position 3 and a sulfanylacetamide chain at position 2. The phenyl ring in the acetamide group is substituted with 3-chloro and 4-methoxy groups, which influence electronic and steric properties critical for biological interactions .
Properties
Molecular Formula |
C22H22ClN3O3S2 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-3-10-26-21(28)19-14-6-4-5-7-17(14)31-20(19)25-22(26)30-12-18(27)24-13-8-9-16(29-2)15(23)11-13/h3,8-9,11H,1,4-7,10,12H2,2H3,(H,24,27) |
InChI Key |
BJWKNAYSPKGFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the hexahydrobenzothieno pyrimidine core, followed by the introduction of the prop-2-en-1-yl group, and finally the attachment of the chloro-methoxyphenyl and sulfanylacetamide groups. Each step requires specific reagents, catalysts, and conditions, such as controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfanyl group or the prop-2-en-1-yl group.
Reduction: Reduction reactions could target the oxo group or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products of these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The presence of the thieno[2,3-d]pyrimidine moiety is particularly linked to enhanced anticancer activity due to its ability to interact with specific molecular targets involved in tumor growth.
Antiproliferative Effects
The compound has demonstrated antiproliferative effects against several human cancer cell lines. In vitro assays reveal that it can significantly reduce cell viability at specific concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism Insights
The mechanism of action appears to involve the disruption of cellular processes such as DNA replication and repair. This disruption may be attributed to the compound's ability to bind to critical enzymes or receptors involved in these processes.
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions:
- Oxidation : The compound can be oxidized at the sulfanyl or prop-2-en-1-yl groups.
- Reduction : Reduction reactions can target carbonyl or chloro groups.
- Substitution : The chloro group is amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
- Oxidizing agents like potassium permanganate.
- Reducing agents such as sodium borohydride.
- Nucleophiles including amines and thiols.
Industrial Applications
The compound's unique structure and properties make it suitable for various industrial applications:
Pharmaceutical Development
Due to its biological activity, N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is being explored for development into new anticancer drugs. Its ability to target specific pathways in cancer cells is of particular interest.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile intermediate for the production of other complex molecules. Its reactivity allows for the creation of derivatives that may possess enhanced properties or novel activities.
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compounds with modifications to the phenyl ring substituents exhibit distinct physicochemical and pharmacological profiles:
Modifications to the Pyrimidine Ring
Variations in the pyrimidine substituents significantly impact bioactivity:
- Prop-2-en-1-yl (Allyl) vs. Ethyl or methyl substituents (e.g., in compounds from ) lack this reactivity, favoring passive diffusion through membranes .
- Benzothieno[2,3-d]Pyrimidinone vs.
Analytical Profiling
- Mass Spectrometry: Molecular networking () reveals that the target compound clusters with other benzothienopyrimidine derivatives (cosine score >0.8), confirming structural homology. Fragmentation patterns differ in the allyl group (m/z 91 fragment) compared to ethyl-substituted analogs (m/z 77) .
- NMR : The allyl group’s protons resonate at δ 5.1–5.9 (vinyl CH2) and δ 5.9–6.1 (CH), distinct from ethyl groups (δ 1.2–1.4 for CH3) .
Bioactivity and Pharmacological Comparisons
Anticancer Activity
- The target compound’s allyl group enhances pro-apoptotic activity in MCF-7 cells (IC50 = 2.1 μM) compared to methyl-substituted analogs (IC50 = 8.3 μM), likely due to covalent binding to cysteine residues in tubulin .
- Ethyl-substituted derivatives () show improved metabolic stability (t1/2 = 6.2 h vs. 3.8 h for allyl) but reduced potency, highlighting a trade-off between reactivity and longevity .
Antioxidant Potential
- Methoxy groups (e.g., in the target compound) contribute to radical scavenging, with DPPH assay IC50 = 12.5 μM, outperforming methyl-substituted analogs (IC50 = 28.4 μM) .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. Its structure features several functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.0 g/mol. The IUPAC name indicates a complex arrangement that includes a chloro-methoxyphenyl group and a benzothieno-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O3S2 |
| Molecular Weight | 476.0 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
The biological activity of N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is likely mediated through interactions with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors affecting signaling pathways.
- DNA/RNA Interference : The structure suggests potential for interaction with nucleic acids.
Anticancer Activity
Recent studies have indicated that compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:
- Case Study : A derivative showed enhanced apoptotic action in various cancer cell lines (H460 and A549), indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Similar compounds have demonstrated varying degrees of antibacterial activity against pathogens such as E. coli and B. cereus. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.17 to >3.75 mg/mL .
Anti-inflammatory Activity
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests that N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may also possess anti-inflammatory effects.
Structure–Activity Relationship (SAR)
The biological activity of N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-y)-3,4,5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin]-sulfanyl}acetamide can be influenced by modifications in its structure. Key factors include:
- Substituent Variations : Altering the chloro or methoxy groups can affect potency and selectivity.
- Core Structure Modifications : Changes in the benzothieno or pyrimidine parts may enhance or reduce biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
